Dasantafil

描述

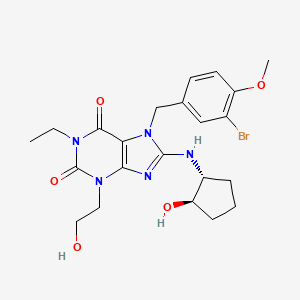

Structure

3D Structure

属性

IUPAC Name |

7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJYGWGQCPDYSL-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205480 | |

| Record name | Dasantafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569351-91-3 | |

| Record name | Dasantafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569351913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasantafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASANTAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P711MI2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Mechanism of Action of Phosphodiesterase Type 5A (PDE5A) Inhibitors

Disclaimer: The initial query for "Dasantafil" did not yield specific results for a compound with that name. It is presumed that this may be a typographical error. This guide will therefore focus on the well-established mechanism of action of approved Phosphodiesterase Type 5A (PDE5A) inhibitors, using sildenafil as a primary example, with comparative data from other inhibitors like vardenafil and tadalafil where available. This information is intended for researchers, scientists, and drug development professionals.

Introduction to PDE5A and its Role in Signal Transduction

Phosphodiesterase type 5A (PDE5A) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It plays a critical role in regulating intracellular levels of cGMP by catalyzing its hydrolysis to 5'-guanosine monophosphate (5'-GMP).[1][2] The NO/cGMP pathway is fundamental to many physiological processes, most notably the relaxation of smooth muscle.[3][4][5]

In the context of erectile function, sexual stimulation triggers the release of NO from nerve terminals and endothelial cells within the corpus cavernosum of the penis.[5][6] NO then activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to smooth muscle relaxation, increased blood flow, and penile erection.[6] PDE5A specifically hydrolyzes cGMP, thus acting as a negative regulator of this pathway.[5]

Mechanism of Action of PDE5A Inhibitors

PDE5A inhibitors are competitive inhibitors that bind to the active site of the PDE5A enzyme.[5] Structurally, these inhibitors mimic the cGMP substrate, allowing them to bind with high affinity to the catalytic domain of PDE5A.[5] By occupying the active site, they prevent the hydrolysis of cGMP to 5'-GMP.[5] This inhibition leads to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum when NO is released during sexual stimulation.[5][6] The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation and, consequently, an improved erectile response.[5] It is crucial to note that PDE5A inhibitors do not have a direct effect on smooth muscle relaxation and require sexual stimulation to be effective, as this is the trigger for NO release.[6][7]

The PDE5A gene can produce three splice variants: PDE5A1, PDE5A2, and PDE5A3.[3][4] These isoforms differ in their N-terminal region but share similar catalytic activities.[3][4] However, some studies suggest that PDE5A1 may be more resistant to inhibition by compounds like sildenafil compared to PDE5A2 and PDE5A3.[3][4]

Quantitative Data: Potency and Selectivity

The efficacy and side-effect profile of PDE5A inhibitors are determined by their potency against PDE5A and their selectivity over other phosphodiesterase isozymes. The following table summarizes the in vitro inhibitory activity (IC50 values) of sildenafil, vardenafil, and tadalafil against various PDE isozymes. A lower IC50 value indicates greater potency.

| PDE Isozyme | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Primary Tissue Location/Function of Isozyme |

| PDE5 (cGMP) | 6.6 | 0.7 | - | Corpus cavernosum, pulmonary vasculature, platelets |

| PDE1 (cAMP/cGMP) | - | 180 | >1000 | Brain, myocardium, vascular smooth muscle |

| PDE2 (cAMP/cGMP) | >1000 | >1000 | - | - |

| PDE3 (cAMP/cGMP) | >1000 | >1000 | - | Cardiovascular tissue, platelets |

| PDE4 (cAMP) | >1000 | >1000 | - | Inflammatory cells |

| PDE6 (cGMP) | - | 11 | >1000 | Retinal photoreceptors |

| PDE11 (cAMP/cGMP) | - | - | Potent Inhibition | Skeletal muscle, prostate, testis, heart |

Data compiled from multiple sources.[8][9][10] Note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Selectivity Ratios:

-

Vardenafil: Relative to PDE5, the IC50 ratio for PDE1 is 257 and for PDE6 is 16.[9]

-

Sildenafil: The IC50 ratio for PDE1 relative to PDE5 is 60, and for PDE6 it is 7.4.[9]

-

Tadalafil: Highly selective for PDE5, with minimal inhibition of PDE1 and PDE6, but it does inhibit PDE11.[8][10]

Non-selectivity for other PDE isozymes can lead to side effects. For instance, inhibition of PDE6 in the retina can cause transient visual disturbances, while inhibition of PDE1 may result in vasodilation and tachycardia.[10]

Experimental Protocols

a) Purification of PDE5A

A common method for obtaining PDE5A for in vitro assays involves expressing the catalytic domain of human PDE5A1 in an E. coli expression system.

-

Gene Amplification and Cloning: The coding region for the amino acids of the PDE5A1 catalytic domain (e.g., amino acids 535-860) is amplified by PCR.[11]

-

Vector Insertion: The amplified PCR product is subcloned into an expression vector, such as pET15b, to create a plasmid (e.g., pET-PDE5A1).[11]

-

Bacterial Transformation: The resulting plasmid is transformed into a suitable E. coli strain, like BL21 (CodonPlus), for protein overexpression.[11]

-

Protein Expression and Purification: The transformed E. coli are cultured, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside). The cells are then harvested, lysed, and the recombinant PDE5A protein is purified using affinity chromatography.

b) In Vitro PDE Inhibition Assay

The inhibitory activity of a compound against PDE5A is typically determined by measuring its effect on the hydrolysis of radiolabeled cGMP.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), magnesium chloride (10 mM MgCl2), a reducing agent (0.5 mM DTT), and radiolabeled cGMP (e.g., ³H-cGMP).[11]

-

Incubation: The purified PDE5A1 enzyme is incubated with the reaction mixture in the presence of various concentrations of the inhibitor compound. The reaction is typically carried out at room temperature for a set period (e.g., 15 minutes).[11]

-

Reaction Termination: The enzymatic reaction is stopped by adding a solution that will precipitate the product, such as a mixture of zinc sulfate (0.2 M ZnSO4) and barium hydroxide (0.2 M Ba(OH)2).[11] This causes the precipitation of the product, ³H-GMP, as barium sulfate.[11]

-

Quantification: The amount of hydrolyzed ³H-GMP is determined by scintillation counting of the precipitate.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cGMP hydrolysis (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Signaling pathway of PDE5A inhibition.

Caption: Experimental workflow for PDE5A inhibition assay.

References

- 1. What's the latest update on the ongoing clinical trials related to PDE5A? [synapse.patsnap.com]

- 2. PDE5A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dasantafil

Disclaimer: The compound "Dasantafil" appears to be a hypothetical agent, as no scientific literature or clinical data is available under this name. To fulfill the user's request for a comprehensive technical guide, this document will use Sildenafil, a well-characterized drug for erectile dysfunction and pulmonary arterial hypertension, as a representative phosphodiesterase type 5 (PDE5) inhibitor. The data, protocols, and pathways presented here are for Sildenafil and serve as a structural and content template for what a guide on "this compound" would entail.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, Sildenafil enhances the effects of nitric oxide (NO), a key mediator of vasodilation. This mechanism of action forms the basis of its therapeutic use in conditions characterized by impaired NO/cGMP signaling.

Pharmacokinetics

The pharmacokinetic profile of Sildenafil describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal dosing regimen and understanding potential drug interactions.

Absorption

Sildenafil is rapidly absorbed following oral administration. Maximum plasma concentrations are typically reached within 30 to 120 minutes (median 60 minutes) in the fasted state. When administered with a high-fat meal, the rate of absorption is reduced, with a mean delay in Tmax of 60 minutes and a mean reduction in Cmax of 29%. The absolute bioavailability is approximately 41%.

Distribution

Sildenafil and its major circulating N-desmethyl metabolite are approximately 96% bound to plasma proteins. This high degree of protein binding is independent of total drug concentrations. The mean steady-state volume of distribution (Vd) for Sildenafil is 105 L, indicating extensive tissue distribution.

Metabolism

Sildenafil is cleared predominantly by the hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation, resulting in the major circulating metabolite, UK-103,320. This metabolite has a PDE5 inhibitory profile similar to Sildenafil but is approximately 50% as potent.

Excretion

After oral administration, Sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose). The terminal half-life of Sildenafil is approximately 3 to 5 hours.

Table 1: Summary of Key Pharmacokinetic Parameters for Sildenafil

| Parameter | Value |

| Tmax (median) | 60 minutes (fasted) |

| Cmax (mean reduction with high-fat meal) | 29% |

| Absolute Bioavailability | ~41% |

| Protein Binding | ~96% |

| Volume of Distribution (Vd) | 105 L |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 |

| Route of Excretion | Feces (~80%), Urine (~13%) |

| Terminal Half-life | 3-5 hours |

Pharmacodynamics

The pharmacodynamic effects of Sildenafil are directly related to its inhibition of the PDE5 enzyme.

Mechanism of Action

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood and subsequent erection. Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the erectile response to sexual stimulation.

An In-depth Technical Guide to the Discovery and Initial Development of Vericiguat by Merck

Disclaimer: Initial searches for a compound named "Dasantafil" developed by Merck did not yield any results linking the two. "this compound" has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor found as an adulterant in a dietary supplement[1][2]. This guide will instead focus on the discovery and initial development of Vericiguat , a significant cardiovascular drug co-developed by Merck, which acts on a related signaling pathway.

This technical guide provides a comprehensive overview of the core scientific and clinical development of Vericiguat, a first-in-class soluble guanylate cyclase (sGC) stimulator. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Vericiguat

Vericiguat (formerly MK-1242) is an oral soluble guanylate cyclase (sGC) stimulator developed through a collaboration between Merck and Bayer[3][4]. It is approved for the treatment of symptomatic chronic heart failure in adult patients with reduced ejection fraction (HFrEF) who are stabilized after a recent decompensation event[3][5]. Heart failure is often associated with impaired nitric oxide (NO) synthesis and decreased sGC activity, leading to myocardial and vascular dysfunction[3]. Vericiguat addresses this pathophysiology by directly stimulating sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a key role in regulating vascular tone and cardiac contractility[3][6].

Mechanism of Action: The NO-sGC-cGMP Pathway

Vericiguat's mechanism of action centers on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for cardiovascular homeostasis.

In states of cardiovascular health, endothelial NO synthase (eNOS) produces NO, which diffuses into vascular smooth muscle cells. There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine-5'-triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation (vasodilation) and anti-proliferative, anti-remodeling effects[7].

In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and a state of sGC insensitivity to NO. This impairs the downstream signaling cascade, contributing to the pathophysiology of the disease[1][6].

Vericiguat has a dual mechanism of action:

-

Direct sGC Stimulation: It stimulates sGC independently of NO, restoring cGMP production even when NO levels are low[8].

-

Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response to the available NO[5][9].

By augmenting intracellular cGMP levels, Vericiguat leads to vasodilation, and improvements in cardiac contractility and remodeling[2][3].

Preclinical and Phase I Development

The development of Vericiguat stemmed from the optimization of earlier sGC stimulators like Riociguat. The goal was to create a compound with a longer half-life suitable for once-daily dosing in chronic heart failure[10]. Preclinical studies in animal models of heart failure and hypertension demonstrated Vericiguat's ability to lower blood pressure and exert anti-remodeling, anti-proliferative, and anti-fibrotic effects[7].

Phase I studies in healthy volunteers established the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of Vericiguat. These studies confirmed that administration with food improves bioavailability and reduces pharmacokinetic variability[2][8]. The drug is primarily metabolized through glucuronidation via UGT1A9 and UGT1A1, with cytochrome P450-mediated metabolism being a minor pathway (<5%)[6][11].

| Pharmacokinetic Parameter | Value / Description | Source |

| Bioavailability | ~93% when taken with food. | [11] |

| Time to Max. Concentration (Tmax) | ~4 hours (fed condition). | [8] |

| Plasma Protein Binding | ~98% (primarily to albumin). | [11] |

| Volume of Distribution (Vd) | ~44 Liters. | [11] |

| Metabolism | Primarily by UGT1A9 and UGT1A1 to an inactive N-glucuronide metabolite. | [6][11] |

| Excretion | Balanced between urine and feces. | [2] |

Clinical Development: Key Phase II and III Trials

The efficacy and safety of Vericiguat in patients with heart failure with reduced ejection fraction (HFrEF) were primarily established in the SOCRATES-REDUCED (Phase II) and VICTORIA (Phase III) trials.

Experimental Protocol: SOCRATES-REDUCED (Phase II)

The SOCRATES-REDUCED trial was a randomized, placebo-controlled, dose-finding study designed to evaluate the safety, tolerability, and pharmacodynamic effects of Vericiguat in HFrEF patients.

-

Objective: To determine the optimal dose of Vericiguat and assess its effect on the biomarker N-terminal pro–B-type natriuretic peptide (NT-proBNP).

-

Patient Population: 456 patients with chronic HFrEF (LVEF < 45%) who were clinically stable[12].

-

Intervention: Patients were randomized to one of four doses of Vericiguat (1.25 mg, 2.5 mg, 5 mg, and 10 mg once daily) or placebo for 12 weeks[2].

-

Primary Endpoint: The primary endpoint was the change from baseline in log-transformed NT-proBNP levels at 12 weeks[2].

-

Results: The trial did not meet its primary endpoint of a significant reduction in NT-proBNP levels for the pooled Vericiguat groups versus placebo (p=0.15)[2]. However, dose- and exposure-dependent decreases in NT-proBNP were observed, and the 10 mg dose was associated with an improvement in LVEF without causing significant hypotension[2][6]. The trial established the 10 mg target dose for subsequent Phase III investigation.

Experimental Protocol: VICTORIA (Phase III)

The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Vericiguat in high-risk HFrEF patients.

-

Objective: To determine if Vericiguat is superior to placebo in reducing the risk of cardiovascular death or first heart failure hospitalization.

-

Patient Population: 5,050 patients with chronic HFrEF (LVEF < 45%) with a recent worsening heart failure event (defined as hospitalization within 6 months or need for outpatient IV diuretics within 3 months)[13][14].

-

Intervention: Patients were randomized 1:1 to receive either Vericiguat (starting at 2.5 mg daily, titrated up to a target dose of 10 mg daily) or a matching placebo, in addition to standard-of-care heart failure therapies[13][15].

-

Primary Endpoint: A composite of time to first event of cardiovascular death or hospitalization for heart failure[13].

-

Key Secondary Endpoints: Components of the primary endpoint, time to all-cause mortality, and total heart failure hospitalizations[16][17].

Key Clinical Data from the VICTORIA Trial

The VICTORIA trial demonstrated that Vericiguat was superior to placebo in reducing the primary composite endpoint.

| Efficacy Endpoint | Vericiguat (n=2,526) | Placebo (n=2,524) | Hazard Ratio (95% CI) | P-value | Source |

| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.02 | [17] |

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | - | [17] |

| First HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | - | [17] |

| All-Cause Mortality | 20.3% | 21.2% | - | 0.38 | [16] |

The results showed a 4.2% absolute risk reduction in the primary endpoint over a median of 10.8 months, with a number needed to treat of 24[2].

| Safety Endpoint | Vericiguat (n=2,514) | Placebo (n=2,510) | P-value | Source |

| Any Serious Adverse Event | 32.8% | 34.8% | - | [16] |

| Symptomatic Hypotension | 9.1% | 7.9% | 0.12 | [17] |

| Syncope | 4.0% | 3.5% | 0.30 | [17] |

| Anemia | 7.6% | 5.7% | - | [1] |

Vericiguat was generally well-tolerated, with no significant increases in symptomatic hypotension or syncope compared to placebo[17]. There was a higher incidence of anemia in the Vericiguat group[1].

Conclusion

The development of Vericiguat by Merck and Bayer represents a significant advancement in the management of high-risk chronic heart failure. By targeting a key pathophysiological pathway—the impaired NO-sGC-cGMP signaling cascade—Vericiguat offers a novel therapeutic option for patients with HFrEF following a worsening event. Its journey from a second-generation sGC stimulator to a clinically proven therapy, validated by the robust VICTORIA trial, underscores a successful drug development program addressing a critical unmet need in cardiovascular medicine.

References

- 1. thecvc.ca [thecvc.ca]

- 2. Vericiguat: The Fifth Harmony of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merck.com [merck.com]

- 4. merck.com [merck.com]

- 5. Vericiguat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mbcfconference.com [mbcfconference.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

- 14. merckconnect.com [merckconnect.com]

- 15. A Study of Vericiguat (MK-1242) in Participants With Chronic Heart Failure With Reduced Ejection Fraction (HFrEF) (MK-1242-035) [ctv.veeva.com]

- 16. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]

- 17. researchgate.net [researchgate.net]

Dasantafil: A Technical Analysis of a Discontinued Phosphodiesterase-5 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Dasantafil, a discontinued phosphodiesterase-5 (PDE5) inhibitor, is exceptionally scarce. This document synthesizes the known information about this compound and leverages data from other well-characterized PDE5 inhibitors to provide a comprehensive technical guide. All quantitative data, experimental protocols, and signaling pathways presented herein are representative of the PDE5 inhibitor class and should not be considered as specific data for this compound unless explicitly stated.

Executive Summary

This compound is a phosphodiesterase-5 (PDE5) inhibitor with a unique xanthine-based chemical structure, initially developed by Merck Sharp & Dohme Corp.[1]. The global research and development of this compound have been officially discontinued, and the compound has since been identified as an adulterant in dietary supplements[1]. While specific clinical, pharmacokinetic, and pharmacodynamic data for this compound are not available in the public domain, its classification as a PDE5 inhibitor allows for a thorough understanding of its expected mechanism of action and potential physiological effects based on the well-established characteristics of this drug class. This guide provides an in-depth overview of the core scientific principles relevant to a compound like this compound, including the underlying signaling pathways, typical experimental methodologies for evaluation, and comparative data from approved PDE5 inhibitors.

Introduction to this compound

This compound, with the chemical formula C₂₂H₂₈N₅O₅Br, is distinguished by its unique xanthine-based scaffold, setting it apart structurally from other common PDE5 inhibitors like sildenafil, tadalafil, and vardenafil[1]. Its development was halted for reasons that have not been publicly disclosed. The discovery of this compound as an undeclared ingredient in a pressed candy dietary supplement at a concentration of 9.31 mg/g highlights the ongoing issue of adulteration in the supplement industry and the need for robust analytical detection methods[1].

The Phosphodiesterase-5 (PDE5) Signaling Pathway

PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is crucial for smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[2][3].

Upon sexual stimulation, parasympathetic neurons release nitric oxide, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, resulting in an erection[3][4].

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum[5]. This compound, as a PDE5 inhibitor, would competitively bind to the catalytic site of PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilatory effects of nitric oxide[2][5].

Pharmacological Profile: A Comparative Overview

In the absence of specific data for this compound, this section presents a comparative summary of the pharmacokinetic and pharmacodynamic properties of approved PDE5 inhibitors. It is plausible that this compound would exhibit characteristics within these ranges.

Pharmacokinetics

The pharmacokinetic profile of a PDE5 inhibitor dictates its onset and duration of action, as well as its dosing regimen[6][7][8]. Key parameters include the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), and elimination half-life (t1/2)[7].

| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |

| Tmax (hours) | ~1 | ~2 | ~0.9 | ~0.5-0.75 |

| t1/2 (hours) | 3-5 | ~17.5 | 4-5 | ~5 |

| Bioavailability (%) | ~40 | Not specified | ~15 | Not specified |

| Effect of Food | Delayed absorption with a high-fat meal | No significant effect | Delayed absorption with a high-fat meal | Delayed absorption with a high-fat meal |

Table 1: Comparative Pharmacokinetics of Selected PDE5 Inhibitors. Data compiled from multiple sources[2][9][10]. Note that specific values can vary between studies.

Pharmacodynamics

The pharmacodynamic properties of PDE5 inhibitors are defined by their potency (IC50) and selectivity for the PDE5 enzyme over other PDE isoforms. High selectivity for PDE5 is crucial for minimizing off-target side effects[7]. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia[3].

| PDE Isoform | Sildenafil (IC50, nM) | Tadalafil (IC50, nM) | Vardenafil (IC50, nM) |

| PDE5 | 3.5 | 5 | 0.7 |

| PDE6 | 35 | >10,000 | 11 |

| PDE11 | 7,600 | 200 | >10,000 |

Table 2: In Vitro Potency and Selectivity of Selected PDE5 Inhibitors. IC50 values represent the concentration required for 50% inhibition. Lower values indicate higher potency. Data is illustrative and compiled from various pharmacological studies.

Experimental Protocols for PDE5 Inhibitor Evaluation

The development and characterization of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of the compound against PDE5 and other PDE isoforms.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.

-

Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a buffered solution with the PDE enzyme, a known concentration of the inhibitor (e.g., this compound), and the substrate (cGMP).

-

Incubation: The reaction is incubated at 37°C for a specified period to allow for enzymatic hydrolysis of cGMP.

-

Detection: The amount of remaining cGMP or the product (5'-GMP) is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Studies (Animal Models)

Objective: To assess the pro-erectile effect of the compound in a relevant animal model.

Methodology:

-

Animal Model: Typically, conscious, male rats or rabbits are used.

-

Drug Administration: The test compound (e.g., this compound) is administered orally or via another relevant route at various doses. A vehicle control group and a positive control group (e.g., sildenafil) are included.

-

Cavernous Nerve Stimulation: After a predetermined time to allow for drug absorption, the cavernous nerve is electrically stimulated to induce an erection.

-

Measurement: The primary endpoint is the measurement of intracavernosal pressure (ICP) relative to mean arterial pressure (MAP). The ratio of ICP/MAP is a quantitative measure of erectile function.

-

Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) of the compound.

Clinical Trial Design for PDE5 Inhibitors

Although this compound did not complete clinical development, a typical clinical trial program for a new PDE5 inhibitor would follow a standard phased approach.

-

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

-

Phase II: Dose-ranging studies in patients with erectile dysfunction (ED) to determine the optimal dose and gather preliminary efficacy data.

-

Phase III: Large, randomized, double-blind, placebo-controlled trials in a broad population of men with ED to confirm efficacy and safety[11].

Key Efficacy Endpoints in ED Trials:

-

International Index of Erectile Function (IIEF): A validated, multi-domain patient-reported outcome questionnaire.

-

Sexual Encounter Profile (SEP) questions: Patient diaries that assess the ability to achieve and maintain an erection sufficient for sexual intercourse.

-

Global Assessment Question (GAQ): A single question asking if the treatment has improved erections.

Conclusion

This compound represents an intriguing but ultimately undeveloped molecule within the PDE5 inhibitor class. Its unique xanthine-based structure suggests that it may have possessed a distinct pharmacological profile. However, due to its discontinued status, a full scientific assessment is not possible. By understanding the established mechanisms, pharmacokinetic and pharmacodynamic properties, and evaluation methodologies for the broader class of PDE5 inhibitors, researchers can appreciate the scientific context in which this compound was developed and the likely reasons for its initial investigation as a therapeutic agent. The continued illicit use of such uncharacterized compounds in dietary supplements underscores the importance of ongoing regulatory vigilance and the development of advanced analytical techniques.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A randomized, double-blind, placebo-controlled, parallel study to assess the efficacy and safety of once-a-day tadalafil in men with erectile dysfunction who are naïve to PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasantafil (SCH 446132) is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Initially developed by Merck Sharp & Dohme Corp., the clinical development of this compound was discontinued, with its highest attained phase being Phase 2 clinical trials.[3] Recently, this compound has been identified as an undeclared adulterant in a pressed candy dietary supplement, bringing renewed attention to this compound.[3] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties and the general mechanism of action of PDE5 inhibitors. Due to the discontinuation of its development, publicly available primary research articles with detailed experimental protocols and extensive quantitative data on this compound are scarce. Therefore, this guide leverages information on the broader class of PDE5 inhibitors to illustrate its likely biological function.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its basic chemical and physical properties have been cataloged.

| Property | Value | Source |

| Molecular Formula | C22H28BrN5O5 | [4] |

| IUPAC Name | 7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | [4] |

| CAS Registry Number | 569351-91-3 | [4] |

| Molecular Weight | 522.4 g/mol | [4] |

Mechanism of Action: PDE5 Inhibition

As a PDE5 inhibitor, this compound is presumed to exert its therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][5] This pathway is crucial for smooth muscle relaxation and vasodilation.

In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[5]

PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signaling cascade.[1] By inhibiting PDE5, this compound would prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[2][5]

A similar mechanism of action in the pulmonary vasculature, where PDE5 is also expressed, leads to vasodilation and is the basis for using PDE5 inhibitors to treat pulmonary arterial hypertension.[1][6]

Signaling Pathway Diagram

Caption: General signaling pathway of PDE5 inhibition.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public domain. However, researchers can refer to established methodologies for evaluating other PDE5 inhibitors. These generally include:

-

In vitro enzyme inhibition assays: To determine the inhibitory potency (e.g., IC50) of the compound against purified PDE5 enzyme.

-

Cell-based assays: To assess the effect of the compound on cGMP levels in cultured smooth muscle cells.

-

Ex vivo tissue bath studies: To measure the relaxation of isolated corpus cavernosum or pulmonary artery tissue strips in response to the compound.

-

In vivo animal models: To evaluate the efficacy of the compound in animal models of erectile dysfunction or pulmonary hypertension.

Quantitative Data

Due to the lack of primary research articles, a comprehensive table of quantitative data for this compound cannot be provided. A recent study identified this compound as an adulterant in a pressed candy dietary supplement and reported its quantification.[3]

| Parameter | Value | Source |

| Concentration in Adulterated Product | 9.31 mg/g | [3] |

Logical Workflow for PDE5 Inhibitor Evaluation

The development and evaluation of a novel PDE5 inhibitor like this compound would typically follow a structured workflow, from initial discovery to preclinical and clinical assessment.

Caption: A typical drug development workflow for a PDE5 inhibitor.

Conclusion

This compound (SCH 446132) is a PDE5 inhibitor whose clinical development was halted at Phase 2. While detailed primary research data is not publicly available, its mechanism of action is presumed to be consistent with other drugs in its class, involving the potentiation of the NO/cGMP signaling pathway. The recent discovery of this compound as a supplement adulterant underscores the need for continued vigilance and analytical method development to detect undeclared pharmaceutical ingredients in consumer products. Future research, should it become available, will be necessary to fully elucidate the specific pharmacological profile of this compound.

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | C22H28BrN5O5 | CID 9871410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL

A Note on the Analyzed Compound: The initial request specified "Dasantafil," which is not a recognized pharmaceutical agent. Based on the query's focus on targets beyond a primary mechanism (in this case, PDE5 was mentioned, likely as an analogy), and the phonetic similarity, this guide has been prepared on the well-documented multi-kinase inhibitor, Dasatinib . Dasatinib's primary targets are BCR-ABL and SRC family kinases, and this document explores its activity against a wider array of therapeutically relevant kinases.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of Dasatinib's molecular targets beyond its primary indications in leukemia. We will delve into its inhibitory profile, the experimental methodologies used to elucidate these targets, and the signaling pathways implicated, offering a comprehensive resource for exploring its broader therapeutic potential.

Introduction to Dasatinib's Mechanism of Action

Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its efficacy stems from its ability to inhibit the BCR-ABL fusion protein, the hallmark of these malignancies.[2][3] Unlike its predecessor imatinib, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance.[3]

However, the clinical activity and side-effect profile of Dasatinib are dictated by its broad kinase selectivity. It potently inhibits a range of other kinases, which are now being explored as therapeutic targets in their own right for various pathologies, from solid tumors to age-related diseases. This guide focuses on these "off-target" or, more accurately, secondary therapeutic targets.

Quantitative Analysis of Dasatinib's Kinase Inhibition Profile

The polypharmacology of Dasatinib has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the inhibitory concentrations (IC50) of Dasatinib against a panel of key kinase targets, providing a quantitative basis for understanding its therapeutic window and potential applications beyond CML.

Table 1: Dasatinib IC50 Values for Primary and Secondary Kinase Targets

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| BCR-ABL | <1 - 3 | Kinase Assay | [4] |

| SRC | 0.5 - 2.8 | Kinase Assay | [5][6] |

| LYN | 0.2 - 1.1 | Kinase Assay | [4] |

| YES | <1 | Kinase Assay | [7] |

| FYN | <1 | Kinase Assay | [7] |

| c-KIT | 1 - 10 | Cell-based Assay | [8] |

| PDGFRβ | <30 | Kinase Assay | [5] |

| EphA2 | <30 | Kinase Assay | [5] |

| DDR1 | Potent Binder | Chemical Proteomics | [9][10] |

| BTK | Potent Binder | Chemical Proteomics | [11] |

| TEC | Potent Binder | Chemical Proteomics | [12] |

| FAK | 0.2 | Enzyme Assay | [5] |

Table 2: Dasatinib IC50 Values in Selected Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| M-07e (SCF-stimulated) | Megakaryoblastic Leukemia | 5 - 10 | Proliferation Assay | [8] |

| Lox-IMVI | Melanoma | ~100 | Proliferation Assay | [5] |

| SaOS-2 | Osteosarcoma | 3 - 68 (p-Src Inhibition) | Western Blot | [1] |

| K562 | Chronic Myeloid Leukemia | 8 | Kinase Assay | [9] |

Key Therapeutic Targets and Signaling Pathways Beyond BCR-ABL

Dasatinib's broad inhibitory profile opens up therapeutic possibilities in numerous areas. Here, we detail some of the most promising targets and their associated signaling pathways.

SRC Family Kinases (SFKs)

Dasatinib is a highly potent inhibitor of SFKs, including SRC, LYN, LCK, YES, and FYN.[3][5] SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. They regulate fundamental cellular processes such as proliferation, survival, migration, and invasion.

-

Oncogenic Signaling: In many solid tumors, SRC is overexpressed or constitutively active, contributing to metastasis and therapeutic resistance. By inhibiting SRC, Dasatinib can disrupt these pathways. For example, in melanoma and sarcoma cell lines, Dasatinib inhibits SRC phosphorylation, leading to reduced cell migration and invasion.[1][5]

-

Immune Modulation: SFKs like LCK are critical for T-cell receptor signaling. Dasatinib's inhibition of LCK can potently suppress T-cell activation and proliferation, with IC50 values in the low nanomolar range.[6] This suggests potential applications in autoimmune diseases or transplantation, although it also explains some of the immunosuppressive side effects observed in leukemia patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]

- 3. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Molecular Landscape of Dasantafil: A Technical Guide

Disclaimer: Dasantafil is a novel phosphodiesterase-5 (PDE-5) inhibitor with limited publicly available research. This guide synthesizes the known information about this compound and extrapolates its likely cellular and molecular effects based on the well-established mechanism of action of the PDE-5 inhibitor drug class. The detailed data and experimental protocols are derived from studies on analogous compounds such as sildenafil and tadalafil.

Introduction

This compound has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor.[1][2] It was discovered as an undeclared ingredient in a dietary supplement and structurally characterized as C₂₂H₂₈N₅O₅Br.[1][2] As a member of the PDE-5 inhibitor class, this compound is expected to share a common mechanism of action with well-known drugs like sildenafil and tadalafil, which are used in the management of erectile dysfunction and pulmonary arterial hypertension.[3][4] This technical guide provides an in-depth overview of the anticipated cellular and molecular effects of this compound exposure, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

The primary molecular target of this compound is the phosphodiesterase type 5 (PDE-5) enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[5] By inhibiting PDE-5, this compound leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects.[5]

The canonical signaling pathway influenced by PDE-5 inhibitors is the Nitric Oxide (NO)/cGMP pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.[4][5]

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms that could contribute to prolonged effectiveness of PDE5 inhibitors to improve erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Dasantafil

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of Dasantafil, a phosphodiesterase-5 (PDE-5) inhibitor, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound has been identified as an adulterant in dietary supplements and possesses a unique xanthine-based scaffold.[1]

Introduction

This compound is a potent phosphodiesterase-5 (PDE-5) inhibitor with a molecular formula of C₂₂H₂₈BrN₅O₅.[1] As a PDE-5 inhibitor, this compound functions by blocking the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to the accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its use in treating erectile dysfunction. The illicit adulteration of dietary supplements with undeclared PDE-5 inhibitors like this compound poses a significant health risk to consumers. Therefore, a reliable analytical method for its detection and quantification is crucial for regulatory monitoring and quality control.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate, identify, and quantify this compound in various sample matrices. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for pH adjustment)

-

Sample matrix (e.g., dietary supplement, bulk powder)

Instrumentation and Chromatographic Conditions

The following HPLC conditions are a representative method based on the analysis of similar xanthine-based PDE-5 inhibitors and may require optimization for specific instrumentation and sample matrices.

| Parameter | Condition |

| HPLC System | A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Acetonitrile |

| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 290 nm |

Experimental Protocols

5.1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

5.2. Sample Preparation

The following is a general procedure for a solid dietary supplement and should be adapted based on the specific sample matrix.

-

Homogenization: Grind the sample (e.g., pressed candy) to a fine powder.

-

Extraction: Accurately weigh a portion of the homogenized sample (e.g., 100 mg) into a centrifuge tube. Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

-

Quantification: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the amount of this compound in the original sample using the following formula:

Amount (mg/g) = (Concentration from curve (µg/mL) x Dilution factor x Volume of extract (mL)) / (Weight of sample (mg))

A study has reported the quantification of this compound in a pressed candy dietary supplement at a content of 9.31 mg/g.[1]

Method Validation Parameters (Template)

For regulatory purposes, the analytical method should be validated according to ICH guidelines. The following table provides a template for recording validation data.

| Validation Parameter | Acceptance Criteria | Experimental Results |

| Linearity (R²) | ≥ 0.995 | |

| Range (µg/mL) | - | |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | |

| Accuracy (% Recovery) | 80-120% | |

| Precision (% RSD) | ≤ 2% | |

| Specificity | No interference at retention time |

Visualizations

8.1. Experimental Workflow

Caption: Experimental workflow for this compound detection.

8.2. PDE-5 Inhibitor Signaling Pathway

Caption: PDE-5 inhibitor mechanism of action.

References

Application Note: Quantitative Analysis of Dasantafil in Dietary Supplements by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Dasantafil, a novel phosphodiesterase-5 (PDE-5) inhibitor, in dietary supplement matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has been identified as an undeclared adulterant in products marketed for male sexual enhancement[1][2]. The accurate quantification of such substances is crucial for regulatory monitoring and ensuring consumer safety. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and sensitivity for the detection of this compound.

Introduction

Phosphodiesterase type 5 (PDE-5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are prescribed for the treatment of erectile dysfunction. However, there is a growing concern regarding the illegal adulteration of dietary supplements with these synthetic compounds and their analogues[3][4]. This compound is a recently identified xanthine-based PDE-5 inhibitor found in a pressed candy dietary supplement[1]. Its structural dissimilarity to conventional PDE-5 inhibitors necessitates the development of specific analytical methods for its detection and quantification[1].

LC-MS/MS is a powerful analytical technique for identifying and quantifying trace levels of compounds in complex matrices due to its high sensitivity and selectivity[5][6][7]. This application note presents a detailed protocol for the quantification of this compound in supplement samples, adaptable for various formulations.

Signaling Pathway of PDE-5 Inhibitors

This compound, as a PDE-5 inhibitor, acts on the cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of nitric oxide (NO), guanylate cyclase is activated, leading to an increase in cGMP levels. This causes smooth muscle relaxation and increased blood flow. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound leads to elevated cGMP levels, thereby enhancing the physiological response to sexual stimulation[3][8].

Caption: Mechanism of action of this compound as a PDE-5 inhibitor.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of this compound in dietary supplements.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Sildenafil-d8)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Syringe filters (0.22 µm)

-

Solid Phase Extraction (SPE) cartridges (if required for complex matrices)

Sample Preparation

A simple and efficient extraction method is crucial for accurate quantification.

-

Homogenization: Grind the supplement tablet or empty the capsule content and homogenize the powder to ensure a representative sample.

-

Extraction:

-

Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 10 minutes, followed by sonication for 30 minutes at room temperature[4].

-

-

Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes[4].

-

Dilution and Filtration:

For more complex matrices, a solid-phase extraction (SPE) cleanup step may be incorporated to remove interferences.

Caption: Workflow for supplement sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) System

| Parameter | Condition |

| Column | C18 reverse-phased column (e.g., 150 mm × 2.0 mm, 3.0 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate with 0.1% formic acid[5][10] |

| Mobile Phase B | Acetonitrile[5][10] |

| Flow Rate | 0.2 - 0.4 mL/min[4][10] |

| Column Temperature | 30 - 50 °C[4][5] |

| Injection Volume | 1 - 5 µL[5][11] |

| Gradient Elution | Optimized to separate this compound from matrix components. |

Tandem Mass Spectrometry (MS/MS) System

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound (C₂₂H₂₈BrN₅O₅, exact mass to be determined)[1] |

| Product Ions (m/z) | At least two characteristic product ions for confirmation and quantification. |

| Collision Energy | Optimized for each transition. |

| Dwell Time | Optimized for the number of MRM transitions. |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters include:

-

Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound and the IS.

-

Linearity and Range: A calibration curve should be constructed using at least five non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of this compound in the matrix under various storage and handling conditions.

Data Presentation

The quantitative results from the analysis of a pressed candy dietary supplement are summarized below.

| Sample ID | Analyte | Concentration (mg/g) |

| Pressed Candy Supplement | This compound | 9.31[1] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in dietary supplements. The protocol, from sample preparation to instrumental analysis, is designed to be robust and can be adapted for various supplement matrices. The high selectivity of tandem mass spectrometry minimizes the risk of false positives from complex sample matrices. This application note serves as a comprehensive guide for laboratories involved in the quality control and regulatory analysis of dietary supplements suspected of adulteration with undeclared PDE-5 inhibitors. Regular monitoring using such validated methods is essential to protect public health.

References

- 1. Identification and quantification of a novel PDE-5 inhibitor, this compound, found as an adulterant in a pressed candy dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]

Standardized Assay for Measuring Dasantafil Activity using a Fluorescence Polarization-Based Method

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasantafil is a potent phosphodiesterase-5 (PDE5) inhibitor.[1][2] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in vasodilation and other physiological effects.[3][5] This mechanism of action is shared by several clinically approved drugs for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] Given the therapeutic potential and the emergence of this compound, a standardized and reliable assay to quantify its inhibitory activity is crucial for research and drug development purposes.

This document provides a detailed protocol for a standardized, in vitro assay to determine the inhibitory activity of this compound on the PDE5A1 enzyme. The described method is based on the principle of fluorescence polarization (FP), a homogeneous assay format that is highly amenable to high-throughput screening.[6][7][8]

Assay Principle

The assay measures the activity of the PDE5A1 enzyme by monitoring the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP). In its cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon hydrolysis by PDE5A1, the resulting linear FAM-GMP product is captured by a specific binding agent, forming a much larger complex. This larger complex tumbles more slowly in solution, leading to a significant increase in the fluorescence polarization signal. The presence of an inhibitor, such as this compound, will prevent the hydrolysis of FAM-cGMP, thus keeping the fluorescence polarization signal low. The degree of inhibition is directly proportional to the concentration of the inhibitor.

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the signaling pathway affected by PDE5 inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. munin.uit.no [munin.uit.no]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vivo Administration of Dasatinib

Note: The compound "Dasantafil" is presumed to be a misspelling of Dasatinib . All protocols and data presented herein pertain to Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor.

These application notes provide detailed protocols and supporting data for the in vivo administration of Dasatinib in preclinical animal models. The information is intended for researchers, scientists, and professionals in drug development engaged in oncology and related fields.

Mechanism of Action

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways involved in cancer cell proliferation and survival.[1] Its primary target in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the BCR-ABL fusion protein, an abnormally active tyrosine kinase.[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[2][3]

Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and Ephrin receptor A2 (EPHA2).[1][2] By blocking these kinases, Dasatinib disrupts downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which ultimately inhibits cell proliferation and induces programmed cell death (apoptosis).[3][4]

Experimental Protocols

Protocol 1: Preparation of Dasatinib for Oral Administration

This protocol describes the preparation of a Dasatinib solution for in vivo administration via oral gavage, a common method in murine studies.[5]

Materials:

-

Dasatinib powder (e.g., LC Laboratories, #D-3307)[6]

-

Citric Acid, Monohydrate (for buffer preparation)

-

Sodium Citrate, Dihydrate (for buffer preparation)

-

Sterile, deionized water

-

pH meter

-

Sterile conical tubes (15 mL and 50 mL)

-

Magnetic stir plate and stir bar

Procedure:

-

Prepare 80 mM Citrate Buffer:

-

To prepare 100 mL of an 80 mM citrate buffer (pH 3.1), dissolve approximately 1.54 g of citric acid monohydrate and 0.23 g of sodium citrate dihydrate in ~90 mL of sterile water.

-

Use a pH meter to adjust the pH to 3.1 using dilute HCl or NaOH as needed.

-

Bring the final volume to 100 mL with sterile water.

-

Filter-sterilize the buffer using a 0.22 µm filter.

-

-

Prepare Dasatinib Stock Solution:

-

For in vivo applications, a stock solution of 10 mg/mL can be prepared by dissolving Dasatinib powder in the 80 mM citrate buffer (pH 2.1).[5]

-

-

Prepare Dosing Solution:

-

Dilute the stock solution to the final desired concentration (e.g., 1 mg/mL) using the 80 mM citrate buffer (pH 3.1).[5]

-

For a 30 mg/kg dose in a 20 g mouse, a volume of 0.06 mL (60 µL) of a 10 mg/mL solution would be administered. Adjust concentration and volume based on the specific dose and animal weight.

-

It is recommended to prepare the final dosing solution fresh daily.[7]

-

Note on Solubility: Dasatinib has low aqueous solubility. An alternative vehicle that has been reported is a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and sterile water.[7] However, the citrate buffer method is well-documented for oral gavage.[5][7]

Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model

This protocol provides a generalized workflow for assessing the anti-tumor efficacy of Dasatinib in an immunodeficient mouse model bearing subcutaneous patient- or cell line-derived xenografts.[8]

Materials:

-

Tumor cells (e.g., K562, HTLA-230) or patient-derived tumor fragments[5][8][9]

-

Matrigel (optional, for cell suspension)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Oral gavage needles

-

Prepared Dasatinib dosing solution and vehicle control

Workflow:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100-200 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.[5]

-

-

Tumor Growth Monitoring:

-

Randomization and Treatment:

-

Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, Dasatinib 30 mg/kg).[8]

-

Administer Dasatinib or vehicle control daily via oral gavage for the duration of the study (e.g., 28-40 days).[5][8]

-

Monitor animal body weight and overall health status regularly as indicators of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a maximum allowable size or after a fixed treatment period.

-

At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, or pharmacodynamic studies).

-

Quantitative Data

Table 1: Examples of In Vivo Dosing Regimens for Dasatinib in Mice

| Animal Model | Cancer Model/Cell Line | Dose & Route | Duration | Key Finding | Reference |

| Nude Mice | Neuroblastoma (HTLA-230) | 30 mg/kg/day, Oral Gavage | 40 days | Significant tumor growth inhibition | [5] |

| Nude Mice | Neuroblastoma (SY5Y) | 60 mg/kg/day, Oral Gavage | 40 days | Anti-tumor effect observed | [5] |

| SCID Mice | Lung Cancer (PDX) | 30 mg/kg/day, Oral Gavage | 36 days | Significantly inhibited tumor growth | [8] |

| C57BL/6 Mice | Melanoma (B16.OVA) | 30 mg/kg/day, Intragastric | ~14 days | Significant decrease in tumor growth | [10] |

| SCID Mice | CML (K562) | 2.5 mg/kg/day, Oral | Not Specified | Inhibited imatinib-resistant tumor growth | [11] |

| Transgenic Mice | CML (SCLtTAxBCR-ABL) | 20 mg/kg, Oral | Not Specified | Robustly antagonized the CML phenotype | [12] |

| Nude Mice | Oral Cancer (HSC3) | 80 mg/kg, Oral (5 days/wk) | 4 weeks | Significantly inhibited tumor growth | [13] |

Table 2: Pharmacokinetic Parameters of Dasatinib in Mice (Single Oral Dose)

| Mouse Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) | Reference |

| NSG Mice | 20 | 102.0 | 1.17 | 495.2 | Not Reported | [6] |

| NSG Mice | 40 | 366.4 | 1.17 | 1940.0 | Not Reported | [6] |

| Nude Mice | 1 | 164.5 | ~1.0 | 2128.5 | Not Reported | [11][14] |

| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | 14 - 17 | [11][15] |

Note: Pharmacokinetic values can vary significantly based on mouse strain, formulation, and analytical methods. Dasatinib is generally characterized by rapid absorption after oral dosing, with Tmax values often observed around 1 hour.[6][11]

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]